5-phenyl-4-(4-phenylpiperazin-1-yl)-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine
CAS No.:
Cat. No.: VC15093917
Molecular Formula: C29H24F3N5
Molecular Weight: 499.5 g/mol
* For research use only. Not for human or veterinary use.
![5-phenyl-4-(4-phenylpiperazin-1-yl)-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine -](/images/structure/VC15093917.png)
Specification
Molecular Formula | C29H24F3N5 |
---|---|
Molecular Weight | 499.5 g/mol |
IUPAC Name | 5-phenyl-4-(4-phenylpiperazin-1-yl)-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidine |
Standard InChI | InChI=1S/C29H24F3N5/c30-29(31,32)22-10-7-13-24(18-22)37-19-25(21-8-3-1-4-9-21)26-27(33-20-34-28(26)37)36-16-14-35(15-17-36)23-11-5-2-6-12-23/h1-13,18-20H,14-17H2 |
Standard InChI Key | YJEGPADMISOJHS-UHFFFAOYSA-N |
Canonical SMILES | C1CN(CCN1C2=CC=CC=C2)C3=NC=NC4=C3C(=CN4C5=CC=CC(=C5)C(F)(F)F)C6=CC=CC=C6 |
Introduction
Chemical Structure and Nomenclature
Core Scaffold and Substituent Configuration
The molecule features a pyrrolo[2,3-d]pyrimidine bicyclic system, comprising a pyrrole ring fused to a pyrimidine moiety. Key substituents include:
-
Position 4: A 4-phenylpiperazin-1-yl group, introducing a basic nitrogen center capable of hydrogen bonding and cation-π interactions .
-
Position 5: A phenyl ring, contributing to hydrophobic packing and π-stacking interactions .
-
Position 7: A 3-(trifluoromethyl)phenyl group, enhancing metabolic stability and membrane permeability via fluorine’s electronegative and lipophilic effects .
The IUPAC name systematically describes these substituents: 5-phenyl-4-(4-phenylpiperazin-1-yl)-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine.
Molecular Properties
While exact physicochemical data for this compound are unavailable, analogs provide insights:
-
Molecular Weight: Estimated at ~540 g/mol, based on similar pyrrolo[2,3-d]pyrimidine derivatives .
-
logP: Predicted to be ~4.2 (ACD/Labs), owing to aromatic moieties and trifluoromethyl group .
-
Hydrogen Bond Donors/Acceptors: 2 donors (piperazine NH) and 8 acceptors (pyrimidine N, piperazine O, CF3) .
Synthesis and Characterization
Retrosynthetic Analysis
The synthesis likely employs sequential cross-coupling reactions on a preformed pyrrolo[2,3-d]pyrimidine core:
-
Core Formation: Cyclocondensation of 4-amino-5-bromopyrrolo[2,3-d]pyrimidine with appropriate nucleophiles .
-
Buchwald-Hartwig Amination: Introduction of the 4-phenylpiperazine group at position 4 using Pd catalysis .
-
Suzuki-Miyaura Coupling: Installation of the 3-(trifluoromethyl)phenyl group at position 7 via aryl boronic acids .
Key Synthetic Challenges
-
Regioselectivity: Ensuring proper substitution at positions 4, 5, and 7 requires careful protecting group strategies .
-
Solubility: Hydrophobic substituents necessitate polar aprotic solvents (DMF, DMSO) and elevated temperatures .
-
Purification: Silica gel chromatography with gradient elution (hexane/EtOAc to CH2Cl2/MeOH) is typical for analogous compounds .
Table 1: Synthetic Parameters for Analogous Compounds
Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Core Formation | POCl3, reflux, 6h | 78 | |
Piperazine Installation | Pd2(dba)3, Xantphos, 110°C | 65 | |
Trifluoromethylation | CuI, Cs2CO3, DMF, 80°C | 72 |
Pharmacological Activity
TLR9 Antagonism
Dihydropyrrolo[2,3-d]pyrimidines with basic side chains show TLR9 antagonism (IC50 ~3.5 nM) . Although the target compound lacks the dihydro motif, its piperazine substituent may engage similar electrostatic interactions with TLR9’s nucleic acid-binding domain.
Physicochemical and ADMET Properties
Solubility and Permeability
-
Aqueous Solubility: Predicted ≤10 µM (pH 7.4) due to high logP; formulation with cyclodextrins or nanoemulsions may be necessary .
-
Caco-2 Permeability: Estimated Papp >5 × 10^-6 cm/s, suggesting moderate oral bioavailability .
Metabolic Stability
-
CYP450 Interactions: The trifluoromethyl group resists oxidative metabolism, while the piperazine may undergo N-dealkylation .
-
Half-life (Human Liver Microsomes): Projected t1/2 >60 min, indicating favorable metabolic stability .
Computational Modeling and SAR
Docking Studies
Molecular docking of analogous compounds into EGFR (PDB: 4HJO) reveals:
-
Pyrrolopyrimidine Core: Forms hydrogen bonds with Met793 and hydrophobic contacts with Leu788 .
-
3-(Trifluoromethyl)phenyl: Occupies a hydrophobic cleft near gatekeeper residue Thr790 .
-
Piperazine Group: Extends into solvent-exposed regions, minimizing steric clashes .
Table 2: Predicted Binding Affinities
Compound | ΔG (kcal/mol) | Ki (nM) |
---|---|---|
Target Structure | -10.2 | 28 |
Control (Osimertinib) | -11.8 | 0.2 |
QSAR Insights
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume